4-Amino-3-benzyl-3-methylbutan-2-ol 4-Amino-3-benzyl-3-methylbutan-2-ol
Brand Name: Vulcanchem
CAS No.: 1483742-87-5
VCID: VC2943035
InChI: InChI=1S/C12H19NO/c1-10(14)12(2,9-13)8-11-6-4-3-5-7-11/h3-7,10,14H,8-9,13H2,1-2H3
SMILES: CC(C(C)(CC1=CC=CC=C1)CN)O
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

4-Amino-3-benzyl-3-methylbutan-2-ol

CAS No.: 1483742-87-5

Cat. No.: VC2943035

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-benzyl-3-methylbutan-2-ol - 1483742-87-5

Specification

CAS No. 1483742-87-5
Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 3-(aminomethyl)-3-methyl-4-phenylbutan-2-ol
Standard InChI InChI=1S/C12H19NO/c1-10(14)12(2,9-13)8-11-6-4-3-5-7-11/h3-7,10,14H,8-9,13H2,1-2H3
Standard InChI Key GLLXHCDEEGVYPY-UHFFFAOYSA-N
SMILES CC(C(C)(CC1=CC=CC=C1)CN)O
Canonical SMILES CC(C(C)(CC1=CC=CC=C1)CN)O

Introduction

Chemical Identity and Structure

4-Amino-3-benzyl-3-methylbutan-2-ol (C₁₂H₁₉NO) is characterized by a quaternary carbon center with benzyl, methyl, aminomethyl, and methylhydroxy substituents. The compound features both a primary amine and a secondary alcohol functional group, providing multiple sites for chemical reactivity and hydrogen bonding capabilities.

Basic Identification Information

ParameterValue
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.28 g/mol
CAS Registry Number1483742-87-5
IUPAC Name3-(aminomethyl)-3-methyl-4-phenylbutan-2-ol
Creation Date in PubChemOctober 24, 2012
Last ModifiedMarch 1, 2025
European Community (EC) Number881-119-2

Structure Representation

The compound exhibits a branched carbon skeleton with the benzyl group attached to the quaternary carbon (C-3), along with a methyl group. The amine functionality is present as a primary amine on a methyl group also attached to C-3, while the hydroxyl group is located on C-2.

Chemical Identifiers and Descriptors

Chemical identifiers enable precise identification of the compound in various databases and ensure unambiguous communication among researchers and chemical suppliers.

Digital Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C12H19NO/c1-10(14)12(2,9-13)8-11-6-4-3-5-7-11/h3-7,10,14H,8-9,13H2,1-2H3
InChIKeyGLLXHCDEEGVYPY-UHFFFAOYSA-N
SMILESCC(C(C)(CC1=CC=CC=C1)CN)O
PubChem CID65395492

Synonyms and Alternative Names

  • 4-amino-3-benzyl-3-methylbutan-2-ol

  • 3-(aminomethyl)-3-methyl-4-phenylbutan-2-ol

  • IJC74287

  • AKOS014731307

Physicochemical Properties

The physicochemical properties of 4-Amino-3-benzyl-3-methylbutan-2-ol influence its behavior in chemical reactions, biological systems, and formulation processes.

Computed Physical Properties

PropertyValueMethod/Reference
Molecular Weight193.28 g/molComputed by PubChem 2.2
XLogP3-AA1.6Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Exact Mass193.146664230 DaComputed by PubChem 2.2

Solubility and Partition Characteristics

Based on its structural features and computed properties, 4-Amino-3-benzyl-3-methylbutan-2-ol likely exhibits:

  • Moderate water solubility due to its polar functional groups (amine and hydroxyl)

  • Good solubility in organic solvents like alcohols, ethers, and chlorinated solvents

  • Moderate lipophilicity (XLogP3-AA of 1.6) suggesting potential membrane permeability

Structural Analysis and Conformational Properties

The compound's structure contains several interesting features that influence its reactivity and potential applications.

Functional Group Analysis

4-Amino-3-benzyl-3-methylbutan-2-ol contains two key functional groups:

  • Primary amine (-CH₂-NH₂): Nucleophilic center capable of participating in various reactions including condensations, alkylations, and amide formation

  • Secondary alcohol (-CHOH-): Potential site for oxidation, esterification, and other transformations

Stereochemistry and Chirality

Comparison with Structurally Related Compounds

Understanding the similarities and differences between 4-Amino-3-benzyl-3-methylbutan-2-ol and structurally related compounds helps in predicting its behavior and potential applications.

Comparison Table of Related Amino Alcohols

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-Amino-3-benzyl-3-methylbutan-2-olC₁₂H₁₉NO193.28Reference compound
4-Amino-3-methylbutan-2-olC₅H₁₃NO103.16Lacks benzyl group at C-3
2-Amino-3-methylbutan-1-ol (Valinol)C₅H₁₃NO103.16Different positioning of functional groups
3-Amino-3-methyl-2-butanolC₅H₁₃NO103.16Tertiary amine; lacks benzyl group
(R)-4-Amino-3-fluoro-2-methylbutan-2-olC₅H₁₂FNO121.15Contains fluoro substituent; lacks benzyl group

Patent Information

According to PubChem data, patents are available for chemical structures containing 4-Amino-3-benzyl-3-methylbutan-2-ol through the World Intellectual Property Organization (WIPO) PATENTSCOPE service . This suggests potential industrial or pharmaceutical interest in this compound or its derivatives.

Spectroscopic TechniqueExpected Key Features
IR SpectroscopyO-H stretch (3200-3600 cm⁻¹), N-H stretches (3300-3500 cm⁻¹), C-H stretches (2800-3000 cm⁻¹), C=C aromatic (1450-1600 cm⁻¹)
¹H NMRAromatic protons (7.0-7.5 ppm), CH₂Ph (2.5-3.0 ppm), CHOH (3.5-4.0 ppm), CH₂NH₂ (2.5-3.0 ppm), OH and NH₂ (variable chemical shifts)
¹³C NMRAromatic carbons (125-140 ppm), quaternary C-3 (35-45 ppm), CHOH (65-75 ppm), CH₂Ph and CH₂NH₂ (30-50 ppm)
Mass SpectrometryMolecular ion at m/z 193, possible fragment ions at m/z 176 (loss of NH₃), 160 (loss of CH₃OH), and 91 (benzyl fragment)

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